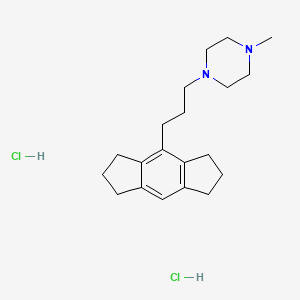
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide is a heterocyclic organic compound It is characterized by a diazepine ring structure with two methylfurazanyl groups and two N-oxide functionalities
Méthodes De Préparation
The synthesis of 1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide typically involves the following steps:
Formation of the Diazepine Ring: The initial step involves the cyclization of appropriate precursors to form the diazepine ring. This can be achieved through a condensation reaction between a diamine and a diketone under acidic or basic conditions.
Introduction of Methylfurazanyl Groups: The methylfurazanyl groups are introduced through a substitution reaction. This can be done by reacting the diazepine ring with methylfurazanyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation to N-Oxide: The final step involves the oxidation of the nitrogen atoms in the diazepine ring to form the N-oxide functionalities. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the N-oxide functionalities can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The methylfurazanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems. This can be achieved under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules
Materials Science: The compound can be used in the development of novel materials with specific properties. For example, it may be incorporated into polymers to enhance their thermal stability or mechanical strength.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules such as proteins and nucleic acids. This helps in understanding its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The N-oxide functionalities can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The methylfurazanyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide can be compared with other similar compounds such as:
Hexahydro-1,4-bis(phenylsulfonyl)-1H-1,4-diazepine: This compound has phenylsulfonyl groups instead of methylfurazanyl groups. It may exhibit different chemical reactivity and biological activity due to the presence of sulfonyl groups.
1,4-Diazepane: This is a simpler analog without the N-oxide functionalities and methylfurazanyl groups. It serves as a basic scaffold for the synthesis of more complex diazepine derivatives.
1,4-Benzodiazepine: This class of compounds includes well-known drugs such as diazepam and lorazepam. They have a benzene ring fused to the diazepine ring, which imparts different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of N-oxide functionalities, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
150012-68-3 |
|---|---|
Formule moléculaire |
C11H16N6O4 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
5-hydroxy-3-[1-(5-hydroxy-4-methyl-2H-1,2,5-oxadiazol-3-yl)-5H-1,4-diazepin-4-yl]-4-methyl-2H-1,2,5-oxadiazole |
InChI |
InChI=1S/C11H16N6O4/c1-8-10(12-20-16(8)18)14-4-3-5-15(7-6-14)11-9(2)17(19)21-13-11/h3-4,6-7,12-13,18-19H,5H2,1-2H3 |
Clé InChI |
BPGUPYOPMIBBPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NON1O)N2CC=CN(C=C2)C3=C(N(ON3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



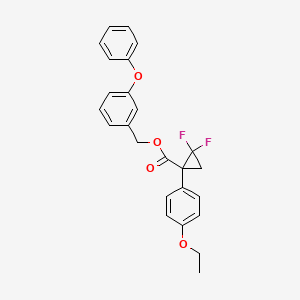

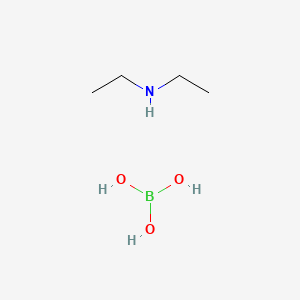
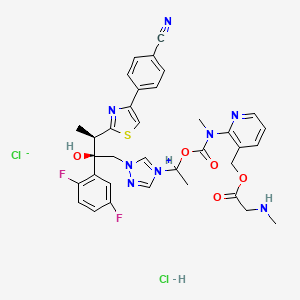
![N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide](/img/structure/B12781628.png)
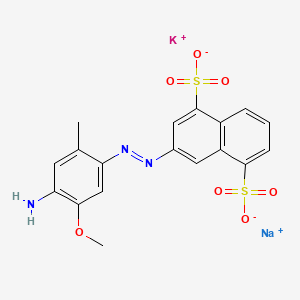
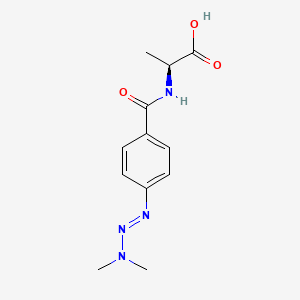


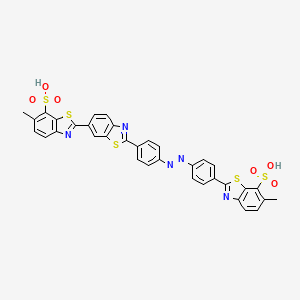
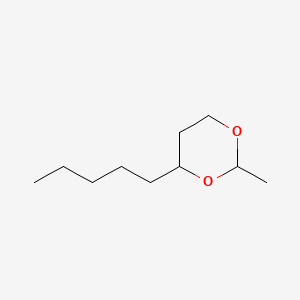
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)
